4-Methoxybenzamide

Enzymology Nicotinamide N-methyltransferase Inhibitor Screening

4-Methoxybenzamide (p-Anisamide) is a primary benzamide derivative characterized by a para-methoxy substitution on the benzene ring. This structural feature directly influences its electronic properties and molecular recognition in biological systems, distinguishing it from unsubstituted benzamide and ortho- or meta-methoxy analogs.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 3424-93-9
Cat. No. B147235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzamide
CAS3424-93-9
Synonymsp-Anisamide
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C8H9NO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
InChIKeyGUCPYIYFQVTFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzamide (CAS 3424-93-9): A Key Benzamide Scaffold for Targeted Enzyme Inhibition


4-Methoxybenzamide (p-Anisamide) is a primary benzamide derivative characterized by a para-methoxy substitution on the benzene ring . This structural feature directly influences its electronic properties and molecular recognition in biological systems, distinguishing it from unsubstituted benzamide and ortho- or meta-methoxy analogs. It serves as a fundamental fragment for medicinal chemistry optimization and is routinely employed as a reference inhibitor or substrate in enzyme assays .

Why Generic Benzamide Substitution Fails: The Critical Impact of Para-Methoxy Positioning in 4-Methoxybenzamide (3424-93-9)


In scientific research, benzamide derivatives are not interchangeable. Even subtle changes in substituent position or type can drastically alter a compound's biological activity, selectivity, and cellular effects. For instance, while 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), its meta-methoxy analog, 3-methoxybenzamide, exhibits significant off-target effects, causing potent growth inhibition and nucleotide depletion unrelated to PARP inhibition [1]. This highlights the critical need for precise chemical identity. 4-Methoxybenzamide, with its specific para-substitution pattern, presents a distinct profile in enzyme inhibition assays, including NNMT and PARP16, making generic substitution a significant risk to experimental reproducibility and data integrity [2].

Quantitative Evidence Guide for Selecting 4-Methoxybenzamide (3424-93-9) Over Close Analogs


NNMT Inhibitory Activity: 4-Methoxybenzamide vs. Structural Analogs

4-Methoxybenzamide demonstrates measurable inhibitory activity against human nicotinamide N-methyltransferase (NNMT), a key enzyme in metabolic regulation. Its potency is comparable to certain pyridine carboxamides but is 100-fold weaker than the more potent 6-(methylamino)nicotinamide, establishing its utility as a moderate-affinity control or fragment starting point .

Enzymology Nicotinamide N-methyltransferase Inhibitor Screening Medicinal Chemistry

PARP16 Inhibition Profile: Quantitative Comparison of 4-Methoxybenzamide and 4,4'-Oxydibenzamide

4-Methoxybenzamide exhibits modest inhibitory activity against the mono-ADP-ribosyltransferase PARP16 (ARTD15). In a standardized biochemical assay, its potency was found to be 2.38-fold lower than that of 4,4'-oxydibenzamide, a structurally related inhibitor .

PARP16 ADP-ribosyltransferase Inhibitor DNA Repair

Distinct Cellular Impact: 3-Methoxybenzamide's Off-Target Toxicity vs. 4-Methoxybenzamide's Profile

A classic study on PARP inhibitors revealed a stark functional divergence between positional isomers. While 3-aminobenzamide (5 mM) showed minimal effects on cell growth and nucleotide pools, 3-methoxybenzamide (5 mM) caused profound growth inhibition and depletion of purine and pyrimidine ribonucleotide pools, an effect attributed to secondary, non-PARP-related mechanisms [1]. This serves as a critical caution for the 3-substituted isomer. The para-substituted 4-Methoxybenzamide does not exhibit this same profound, non-specific cellular toxicity in standard use as a fragment or reference compound [2].

Cellular Pharmacology Nucleotide Metabolism PARP Off-target Effects

Physicochemical Properties: 4-Methoxybenzamide Solubility vs. 4-Aminobenzamide

For in vitro assays and formulation development, solubility is a critical parameter. 4-Methoxybenzamide is reported to be soluble in water, whereas the closely related 4-aminobenzamide is described as slightly soluble . This difference impacts assay design and stock solution preparation.

Physicochemical Properties Solubility Formulation Analytical Chemistry

Role in Radioimaging: 4-Methoxybenzamide as the Core Scaffold for Melanoma-Targeting Probes

The 4-methoxybenzamide core is a privileged scaffold for developing melanoma imaging agents. Structure-activity relationship (SAR) studies demonstrate that the 4-methoxy group is essential for achieving high tumor uptake. Derivatives lacking the methoxy substituent exhibited significantly reduced melanoma uptake and higher urinary excretion, confirming the critical role of the 4-methoxy motif [1].

Melanoma Imaging Radiopharmaceuticals Structure-Activity Relationship Benzamide

Validated Application Scenarios for 4-Methoxybenzamide (3424-93-9) Based on Quantitative Evidence


As a Defined, Moderate-Affinity NNMT Inhibitor for Metabolic Studies

Researchers investigating the role of nicotinamide N-methyltransferase (NNMT) in metabolic diseases or cancer can utilize 4-Methoxybenzamide (IC50 = 30 µM) as a well-characterized reference inhibitor . Its moderate potency allows for experimental designs that require partial, rather than complete, enzyme inhibition, providing a nuanced tool distinct from sub-micromolar inhibitors .

As a Control in PARP16 Biochemical Assays

In studies focused on mono-ADP-ribosyltransferase PARP16, 4-Methoxybenzamide (IC50 = 10 µM) serves as a validated control compound . Its activity can be directly compared against 4,4'-oxydibenzamide (IC50 = 4.2 µM) to benchmark assay performance and provide a reference point for evaluating novel PARP16 inhibitors .

As a Clean Fragment for Cellular Studies Requiring Minimal Off-Target Toxicity

For cellular assays investigating PARP or other benzamide-sensitive enzymes, 4-Methoxybenzamide is the preferred choice over its meta-substituted analog, 3-methoxybenzamide . Studies have shown that the meta-isomer can cause severe, non-specific cellular toxicity and nucleotide pool depletion, confounding experimental results . Using the para-substituted 4-Methoxybenzamide mitigates this risk, leading to more interpretable data .

As a Synthetic Precursor for Developing Melanoma Imaging Agents

Radiochemistry and oncology research groups can procure 4-Methoxybenzamide as the essential starting material for synthesizing high-affinity melanoma-targeting probes . Structure-activity relationship studies confirm that the 4-methoxy group is critical for achieving high tumor uptake and favorable biodistribution, making this compound a validated foundation for developing next-generation diagnostic and theranostic agents .

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